6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[2,1-b]thiazole core in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a crucial enzyme involved in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting the metabolic processes dependent on this coenzyme.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. As coenzyme A is a crucial cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis, its reduced levels can have significant downstream effects on the metabolism of the organism.
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A, affecting various metabolic processes and leading to the inhibition of bacterial growth.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the target Additionally, the presence of other substances, such as proteins or ions, can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. For example, the reaction of 2-aminothiazole with α-bromoacetophenone in the presence of a base like potassium carbonate can yield the imidazo[2,1-b]thiazole core.
Substitution Reactions: The introduction of the 4-methoxyphenyl and N-phenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the imidazo[2,1-b]thiazole core with 4-methoxyphenylboronic acid and N-phenylamine in the presence of a palladium catalyst can yield the desired compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole core, leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various alkyl halides.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[2,1-b]thiazole Carboxamide Derivatives: These compounds have similar functional groups and have shown potential as bioactive molecules.
Uniqueness
6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the specific combination of functional groups and the presence of the methoxyphenyl and N-phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-19(20(25)23(2)16-7-5-4-6-8-16)27-21-22-18(13-24(14)21)15-9-11-17(26-3)12-10-15/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTGDAOCPQYUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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